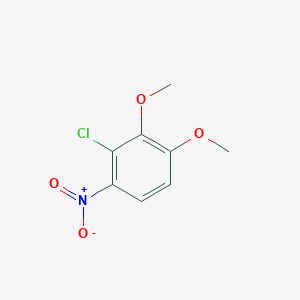
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1864074-53-2 . It has a molecular weight of 191.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Responsive DNA-Binding Polymers
A study by Carreon et al. (2014) introduces a water-soluble cationic polythiophene derivative synthesized from poly(methyl 2-(thiophen-3-yl)acetate), which demonstrates potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes. This suggests the compound's relevance in gene therapy research and applications (Carreon et al., 2014).
Derivatization and Spectroscopic Identification
Nycz et al. (2016) have conducted research on the identification and derivatization of selected cathinones, including studies on hydrochloride salts of cathinones, which were examined through various spectroscopic methods. The utilization of thionation and amination reactions for identification purposes highlights the compound's significance in forensic science and chemical analysis (Nycz et al., 2016).
Facile Synthesis of Chiral Amines
Peng et al. (2013) describe a method for preparing (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones, showcasing a time-saving and cost-effective synthesis process. This method could be critical for producing optical pure chiral amines, which are valuable in medicinal chemistry and asymmetric synthesis (Peng et al., 2013).
Generation of Structurally Diverse Libraries
Research by Roman (2013) on using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions emphasizes its role in generating a structurally diverse library of compounds. This capability is crucial for the development of novel pharmaceuticals and materials science (Roman, 2013).
Corrosion Inhibition Studies
Vikneshvaran and Velmathi (2017) investigated the effects of Schiff bases derived from L-Tryptophan on the corrosion inhibition of stainless steel in acidic environments. Their findings suggest that compounds related to 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride could be effectively used as corrosion inhibitors, which has significant implications for materials science and engineering (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIXAYLZIETAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)




![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)
